molecular formula C13H21BN2O3 B6209504 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1809837-97-5

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer B6209504
CAS-Nummer: 1809837-97-5
Molekulargewicht: 264.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heterocyclic compound that has been studied for its various biological and chemical properties. It was first synthesized in 2011 by a team of researchers led by Dr. Y. Kato and Dr. K. Takahashi. The team was able to obtain the compound through a two-step synthesis process using a combination of catalytic reactions and chemical reactions. This compound has since been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound may also interact with other proteins and enzymes, such as those involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Furthermore, the compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several advantages and limitations for laboratory experiments. The compound can be synthesized in a relatively simple two-step process, which is advantageous for research purposes. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive. Furthermore, the compound is not soluble in water, which can limit its use in certain types of experiments.

Zukünftige Richtungen

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has numerous potential applications in various scientific fields. In the future, further research should be conducted to elucidate the compound’s mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to explore the compound’s potential as a drug candidate for the treatment of various diseases. Furthermore, further research should be conducted to explore the compound’s potential as an inhibitor of other enzymes and proteins, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the compound’s potential as a novel anticonvulsant agent.

Synthesemethoden

The synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was achieved through a two-step process. In the first step, a catalytic reaction was used to form a boronate ester from a dihydrobenzofuran derivative and a 2-bromopyridine. The reaction was performed in the presence of a catalytic amount of potassium tert-butoxide and the resulting boronate ester was then reacted with a 3-methyl-2-oxazolidinone in the second step. This reaction yielded the desired compound in a yield of approximately 60%.

Wissenschaftliche Forschungsanwendungen

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, the compound has been studied for its potential as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In pharmacology, the compound has been studied for its potential as a novel anticonvulsant agent.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole' involves the reaction of a pyrazole derivative with a boronic acid derivative in the presence of a catalyst. The oxolan-3-yl group is introduced through a separate reaction step.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1H-pyrazole", "3-chloropropanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(oxolan-3-yl)propan-1-ol", "React 3-chloropropanol with sodium hydroxide to form sodium 3-chloropropanolate", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-(oxolan-3-yl)propan-1-ol", "Step 2: Synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole", "React 1H-pyrazole with 3-(oxolan-3-yl)propan-1-ol in the presence of hydrochloric acid and a catalyst such as palladium on carbon", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product" ] }

CAS-Nummer

1809837-97-5

Produktname

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molekularformel

C13H21BN2O3

Molekulargewicht

264.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.